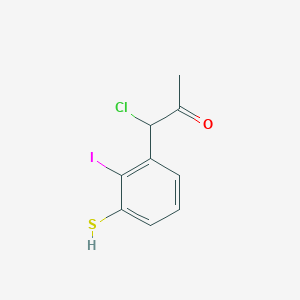
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chloro, iodo, and mercapto functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor phenyl compound followed by thiolation and chlorination steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to ensure consistency and quality .
Chemical Reactions Analysis
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The iodo group can be reduced to a less reactive form, such as a hydrogen atom, using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in electrophilic substitution reactions, while the mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:
1-Bromo-1-(2-iodo-3-mercaptophenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
1-Chloro-1-(2-fluoro-3-mercaptophenyl)propan-2-one: Contains a fluoro group, which can significantly alter its chemical properties and biological activity.
1-Chloro-1-(2-iodo-3-hydroxyphenyl)propan-2-one: The hydroxy group provides different reactivity and potential for hydrogen bonding interactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8ClIOS |
|---|---|
Molecular Weight |
326.58 g/mol |
IUPAC Name |
1-chloro-1-(2-iodo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3 |
InChI Key |
SGKPPMCYWNHBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)S)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















